Ethyl 3-chloro-1H-indazole-5-carboxylate: A Comprehensive Technical Guide to Physicochemical Properties, Reactivity, and Drug Discovery Applications
Ethyl 3-chloro-1H-indazole-5-carboxylate: A Comprehensive Technical Guide to Physicochemical Properties, Reactivity, and Drug Discovery Applications
Executive Summary & Context
In the landscape of modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold." Its bioisosteric resemblance to indole and purine allows it to seamlessly integrate into the ATP-binding pockets of numerous kinases[1][2]. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) represents a highly versatile, bifunctional building block designed for the rapid elaboration of complex pharmaceutical intermediates[3].
This technical whitepaper provides an in-depth analysis of this specific compound. By dissecting its physicochemical properties, detailing its mechanistic reactivity, and outlining self-validating experimental workflows, this guide empowers researchers to effectively deploy this scaffold in hit-to-lead and lead optimization campaigns.
Physicochemical Profiling & Structural Causality
The utility of Ethyl 3-chloro-1H-indazole-5-carboxylate is dictated by the electronic and steric interplay of its three core components: the 1H-indazole nucleus, the C3-chlorine atom, and the C5-ethyl ester.
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The 1H-Indazole Core: Exists primarily in the 1H tautomeric form, which is thermodynamically more stable than the 2H tautomer[1]. The N1-H acts as a critical hydrogen bond donor (HBD), often anchoring the molecule to the hinge region of kinase targets.
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The C3-Chlorine: The electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the N1 proton, making it more acidic and thus more amenable to base-promoted alkylation. Furthermore, it serves as a latent vector for sp2-sp2 or sp2-sp3 cross-coupling.
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The C5-Ethyl Ester: Acts as a lipophilic protecting group during early-stage synthesis and provides a highly reliable handle for downstream functionalization (e.g., saponification to the corresponding acid for amide library generation).
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance & Causality |
| Molecular Formula | C10H9ClN2O2 | Defines the atomic composition. |
| Molecular Weight | 224.64 g/mol | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5 space. |
| CAS Number | 2121562-48-7 | Unique registry identifier for procurement[3]. |
| H-Bond Donors (HBD) | 1 (N1-H) | Essential for target engagement (e.g., kinase hinge binding). |
| H-Bond Acceptors (HBA) | 3 (N2, C=O, -O-) | Facilitates orientation and binding affinity within protein pockets. |
| InChI Key | WGEBRIAFHZOVCF... | Standardized structural representation[3]. |
Mechanistic Chemistry: Divergent Functionalization
The true value of Ethyl 3-chloro-1H-indazole-5-carboxylate lies in its orthogonal reactivity. The C3 and N1 positions can be functionalized independently of the C5 ester, allowing for divergent synthetic pathways.
Overcoming N1-Inhibition in Palladium Catalysis
A known challenge in indazole chemistry is the tendency of the unprotected N1 nitrogen to coordinate with and poison traditional Palladium catalysts (e.g., Pd(PPh3)4 ), forming stable, catalytically inactive Pd-bis(azole) complexes[4]. When attempting a Suzuki-Miyaura cross-coupling at the C3-chloro position, this inhibition must be bypassed. The mechanistic solution is the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or pre-formed palladacycles (e.g., XPhos Pd G2). The extreme steric bulk of the ligand prevents the coordination of multiple indazole molecules, keeping the catalytic cycle active and facilitating the difficult oxidative addition into the strong C(sp2)-Cl bond.
N1-Alkylation via Dual Catalysis
Recent advancements have expanded the toolkit for N1 functionalization. Beyond standard SN2 alkylation using strong bases, decarboxylative sp3 C–N coupling utilizing dual Copper/Photoredox catalysis allows for the coupling of complex alkyl carboxylic acids directly to the indazole N1 position[5]. The C3-chloro substituent is well-tolerated under these mild, room-temperature radical conditions.
Fig 1: Divergent functionalization pathways of Ethyl 3-chloro-1H-indazole-5-carboxylate.
Application in Drug Discovery: Kinase Inhibition
Indazole derivatives are prominently featured in oncology and inflammation drug discovery pipelines[2][6]. The 1H-indazole core acts as a rigid, planar template that mimics the adenine ring of ATP.
When Ethyl 3-chloro-1H-indazole-5-carboxylate is elaborated into a final drug candidate, the N1 and N2 atoms typically form a bidentate hydrogen-bonding network with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., in Fibroblast Growth Factor Receptors, FGFR)[1]. The C3 substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the C5 position (derived from the ester) is directed towards the solvent-exposed region, making it an ideal vector for attaching solubilizing groups (like piperazines or morpholines) via amide bonds.
Fig 2: Mechanism of action for indazole-based FGFR kinase inhibitors blocking tumor proliferation.
Experimental Workflows (Self-Validating Protocols)
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol A: Chemoselective Saponification of the C5 Ethyl Ester
Objective: Convert the ethyl ester to the free carboxylic acid to enable downstream amide coupling, without disrupting the C3-chloro group.
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Reaction Setup: Dissolve Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2O (0.2 M concentration). Causality: The ternary solvent system ensures complete solvation of the lipophilic ester (THF/MeOH) while providing an aqueous phase for the hydroxide nucleophile.
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Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq) in one portion. Stir at ambient temperature ( 25∘C ). Causality: LiOH provides mild, controlled hydroxide delivery, preventing unwanted ring-opening that can occur with harsh NaOH/KOH at elevated temperatures.
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Self-Validation (TLC/LCMS): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf≈0.6 ) will disappear, replaced by a baseline spot (the lithium carboxylate salt). LCMS will show the mass of the desired acid ( [M−H]− m/z ~195).
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Workup & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and wash with EtOAc (to remove unreacted organic impurities).
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Precipitation: Cool the aqueous layer to 0∘C and acidify dropwise with 1M HCl until pH ~3. Causality: Protonation of the carboxylate generates the neutral, highly insoluble free acid.
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Collection: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 3-chloro-1H-indazole-5-carboxylic acid.
Protocol B: C3 Suzuki-Miyaura Cross-Coupling (Overcoming N1 Inhibition)
Objective: Install an aryl group at the C3 position while leaving the N1 position unprotected[4].
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Reaction Setup: In an oven-dried Schlenk tube, combine Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq), Arylboronic acid (1.5 eq), and anhydrous K3PO4 (3.0 eq).
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Catalyst Addition: Add XPhos Pd G2 (0.05 eq, 5 mol%) and XPhos ligand (0.05 eq, 5 mol%). Causality: The bulky XPhos ligand prevents the unprotected indazole N1 from forming an inactive bis-complex with the Palladium center, ensuring the catalyst remains active for the difficult C-Cl oxidative addition.
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2O (0.1 M). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands; water is required to dissolve the base and activate the boronic acid via formation of a reactive boronate species.
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Heating: Seal the tube and heat to 100∘C for 12-16 hours.
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Self-Validation: Analyze an aliquot via UPLC-MS. Look for the disappearance of the starting material ( [M+H]+ m/z ~225) and the appearance of the product mass.
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Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel flash chromatography.
References
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Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules (MDPI), 2018. Available at:[Link]
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Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025. Available at:[Link]
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MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis." PMC / NIH, 2021. Available at:[Link]
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"Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." SciSpace, 2023. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 3-chloro-1H-indazole-5-carboxylate | 2121562-48-7 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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